Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride
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Overview
Description
Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride is a chemical compound with significant importance in various scientific fields. This compound is known for its unique structure, which includes a benzenamine core with an aminophenylthio substituent. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride typically involves the reaction of 2-aminobenzenethiol with 4-nitroaniline under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the nitro group, leading to the formation of the desired product. The reaction is usually carried out in the presence of a reducing agent such as iron powder or tin chloride to facilitate the reduction of the nitro group to an amino group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as iron powder or tin chloride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its anticancer properties.
Benzenamine, 2-[[(4-aminophenyl)methyl]thio]-: Similar structure but with a methyl group instead of a hydrogen atom
Uniqueness
Benzenamine, 2-((4-aminophenyl)thio)-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
CAS No. |
72319-20-1 |
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Molecular Formula |
C12H14Cl2N2S |
Molecular Weight |
289.2 g/mol |
IUPAC Name |
2-(4-aminophenyl)sulfanylaniline;dihydrochloride |
InChI |
InChI=1S/C12H12N2S.2ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;;/h1-8H,13-14H2;2*1H |
InChI Key |
DZWDZOPTPSTQCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=CC=C(C=C2)N.Cl.Cl |
Origin of Product |
United States |
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